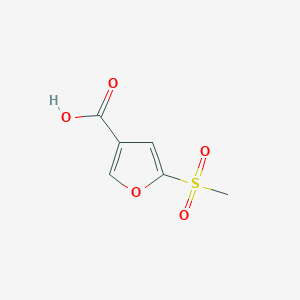

5-Methanesulfonylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Oxidative C-H Bond Activation

A manganese dioxide-methanesulfonic acid oxidation system efficiently promotes the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, highlighting its significance in developing economical and environmentally friendly chemical processes (Liu et al., 2013).

Enzyme Inhibition Studies

Furan sulfonylhydrazones synthesized from methane sulfonic acid hydrazide demonstrated inhibition activities on carbonic anhydrase I isoenzyme, suggesting the potential therapeutic applications of such derivatives in medical and biochemical research (Gündüzalp et al., 2016).

Microbial Metabolism

Research on the microbial metabolism of methanesulfonic acid underscores its importance in the biogeochemical cycling of sulfur and its utilization by diverse aerobic bacteria as a source of sulfur for growth. This highlights its environmental significance and the role in microbial ecology (Kelly & Murrell, 1999).

Synthesis of Benzothiazoles and Benzoxazoles

Methanesulfonic acid/SiO2 has been used in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, presenting a method that is simple, uses widely available carboxylic acids, and involves easy handling of reaction conditions (Sharghi & Asemani, 2009). Additionally, methanesulfonic acid catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating its utility in facilitating efficient and versatile organic syntheses (Kumar et al., 2008).

Green Chemistry and Electrochemical Applications

Methanesulfonic acid has been highlighted for its low toxicity and environmental benefits, making it an ideal electrolyte for many electrochemical processes, especially in the context of green chemistry and sustainability (Gernon et al., 1999).

properties

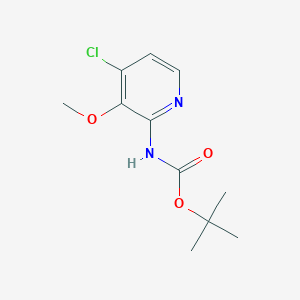

IUPAC Name |

5-methylsulfonylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNQKUYTZDEGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methanesulfonylfuran-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)

![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)

![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)